Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc

Description

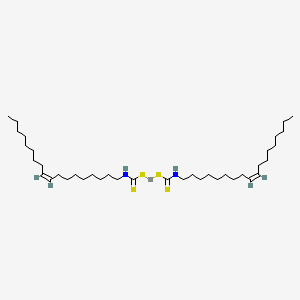

Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc is a zinc dithiocarbamate complex characterized by two (Z)-9-octadecenyl chains attached to dithiocarbamate ligands, which coordinate with a central zinc ion. The (Z)-configuration of the octadecenyl group denotes a cis double bond at the 9th carbon, imparting structural rigidity and enhanced lipophilicity compared to saturated or trans-configured analogs .

Properties

CAS No. |

93918-77-5 |

|---|---|

Molecular Formula |

C38H72N2S4Zn |

Molecular Weight |

750.6 g/mol |

IUPAC Name |

zinc;N-[(Z)-octadec-9-enyl]carbamodithioate |

InChI |

InChI=1S/2C19H37NS2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22;/h2*9-10H,2-8,11-18H2,1H3,(H2,20,21,22);/q;;+2/p-2/b2*10-9-; |

InChI Key |

KBWQFZOFEGDQBM-CVBJKYQLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].[Zn+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNC(=S)[S-].CCCCCCCCC=CCCCCCCCCNC(=S)[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc typically involves the reaction of zinc salts with dithiocarbamate ligands . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other zinc-containing compounds . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is being explored for its potential use in drug delivery systems . In industry, it is used as a stabilizer in rubber and plastic manufacturing .

Mechanism of Action

The mechanism of action of Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc involves its interaction with cellular components, leading to the disruption of cellular processes . The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc can be contextualized by comparing it to structurally related zinc dithiocarbamates (Table 1). Key differences arise from variations in the substituent groups attached to the dithiocarbamate ligand, which influence molecular weight, solubility, and reactivity.

Structural and Functional Differences

Bis-(Allyldithiocarbamato-S,S')zinc (CAS 63904-83-6) :

- Substituent : Allyl groups (C3, unsaturated).

- Properties : The shorter, unsaturated allyl chain increases electrophilicity, enhancing reactivity in cross-linking reactions (e.g., rubber vulcanization). However, its lower molecular weight and polarizable structure may reduce thermal stability compared to the C18 analog.

- Applications : Primarily used as an accelerator in rubber industries .

Bis-(Butyldithiocarbamato-S,S')zinc (CAS 23409-02-1) :

- Substituent : Butyl groups (C4, saturated).

- Properties : The saturated butyl chain offers moderate hydrophobicity and flexibility, balancing solubility in semi-polar solvents. Its lower molecular weight (compared to C18) may facilitate faster diffusion in polymeric systems.

- Applications : Antioxidant in plastics and stabilizer in agrochemical formulations .

Zinc Diethyldithiocarbamate (Zn(DDTC)): Substituent: Ethyl groups (C2, saturated). Properties: High polarity due to short ethyl chains, enabling solubility in polar solvents like ethanol. This facilitates its use in cyclodextrin inclusion complexes for drug delivery, as demonstrated in pharmaceutical research . Applications: Antifungal agents, heavy metal chelators, and precursors for nanoparticle synthesis .

This compound :

- Substituent : (Z)-9-octadecenyl chains (C18, unsaturated).

- Properties : The long, unsaturated alkenyl chain confers extreme lipophilicity, likely rendering it insoluble in polar solvents but highly compatible with hydrophobic polymers or lipid bilayers. The cis-configuration may reduce crystallinity, favoring amorphous solid dispersions for controlled release.

- Applications : Theoretical applications include slow-release pesticides, hydrophobic lubricants, or biocompatible coatings for medical devices.

Comparative Data Table

Research Insights

- Solubility Trends: Shorter chains (e.g., ethyl, butyl) enhance polar solvent compatibility, while longer chains (C18) favor non-polar media. For instance, zinc diethyldithiocarbamate’s solubility in ethanol enables cyclodextrin complexation for enhanced drug bioavailability , whereas the C18 analog’s insolubility in water may limit biomedical applications without formulation aids.

- Biological Activity: Zinc dithiocarbamates with shorter chains (e.g., Zn(DDTC)) show pronounced antifungal and chelating activity due to easier membrane permeation . The C18 analog’s bulky structure might hinder biological uptake unless paired with delivery vehicles like liposomes.

Biological Activity

The compound Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc is a notable member of the dithiocarbamate family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its dithiocarbamate ligand structure, which allows for coordination with zinc ions. The molecular configuration typically features a central zinc atom coordinated by two dithiocarbamate ligands, contributing to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₅₁N₂S₂Zn |

| Molecular Weight | 658.14 g/mol |

| Coordination Geometry | Tetrahedral |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms. The compound has been tested against Gram-positive and Gram-negative bacteria as well as fungi.

Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit the growth of:

- Staphylococcus aureus (G+)

- Escherichia coli (G-)

- Candida albicans (fungi)

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Candida albicans | 40 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Case Studies

- Study on HeLa Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 20 µM.

- Mechanism of Action : The compound was found to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Other Biological Activities

Dithiocarbamate compounds, including this compound, have also been implicated in various biological processes such as:

- Enzyme Inhibition : These compounds can inhibit pro-apoptotic enzymes, potentially offering therapeutic avenues for neurodegenerative diseases.

- Developmental Disruption : Studies have indicated that metabolic degradation products of dithiocarbamates may cause developmental issues in aquatic organisms, highlighting environmental concerns related to their use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.